地醋洛尔

描述

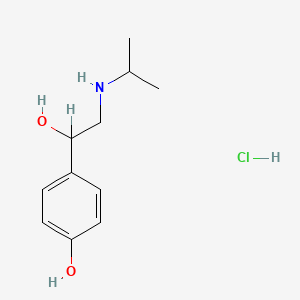

Diacetolol is the major metabolite of the β-adrenoceptor blocking agent, acebutolol . It is a beta blocker and anti-arrhythmic agent .

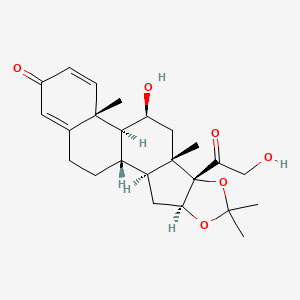

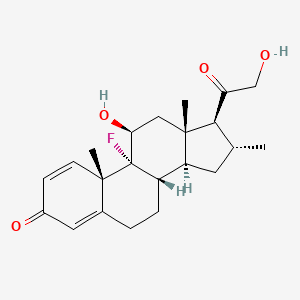

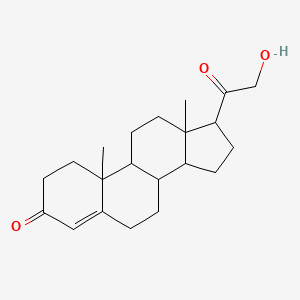

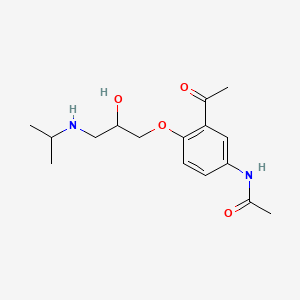

Molecular Structure Analysis

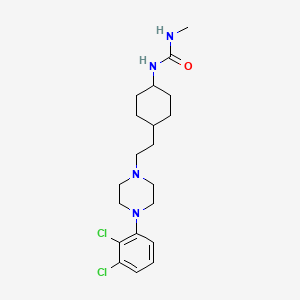

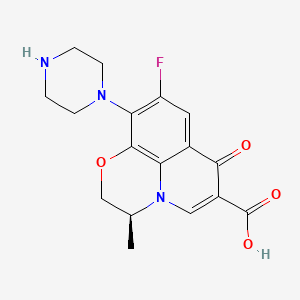

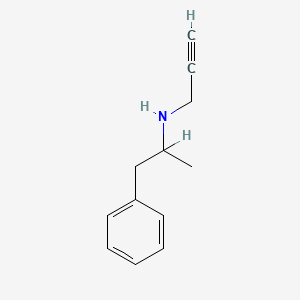

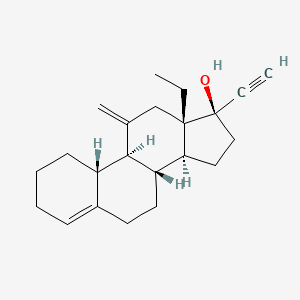

Diacetolol has a molecular formula of C16H24N2O4 . Its average mass is 308.373 Da and its mono-isotopic mass is 308.173615 Da . The structure of Diacetolol was further analyzed in a study , which suggested two possible chemical structures for a detected isomer of Diacetolol.Physical And Chemical Properties Analysis

Diacetolol has a density of 1.2±0.1 g/cm3, a boiling point of 548.8±50.0 °C at 760 mmHg, and a flash point of 285.7±30.1 °C . It has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds .科学研究应用

药代动力学和生物利用度

地醋洛尔是醋丁洛尔的 اصلی متابولیت . 在 6 名健康受试者中对地醋洛尔的药代动力学和生物利用度进行了研究 . 在单次静脉注射地醋洛尔 100 毫克和三次口服地醋洛尔 100、400 和 800 毫克剂量后,测定了血浆浓度 . 发现地醋洛尔的平均口服生物利用度在 0.302±0.052 (100 毫克) 和 0.426±0.068 (800 毫克) 之间 . 结果表明,地醋洛尔口服给药后可能存在首过效应或吸收不完全 .

生物样品中的对映体分离

像地醋洛尔这样的手性药物在生物样品中的对映体分离对于它们的活性、生物利用度和生物降解非常重要 . 只有同手性药物对人类是安全的 . 本文介绍了外消旋药物在生物样品中对映体拆分的技术策略 . 已经尝试通过固相萃取进行样品制备,并通过手性高效液相色谱进行对映体拆分 .

代谢

地醋洛尔是通过羧基酯酶 2 (CES2) 水解和随后由 N-乙酰转移酶 2 (NAT2) 乙酰化而产生的 . 了解地醋洛尔的代谢途径有助于预测药物相互作用和潜在的副作用。

药物安全性及有效性

地醋洛尔的对映体分离对于确保药物的安全性及有效性至关重要 . 一个对映体可能具有生物活性,而另一个对映体可能具有毒性、无活性或惰性 . 因此,分离和分析地醋洛尔对映体的能力对于确保这种药物的安全有效使用至关重要。

作用机制

Target of Action

Diacetolol primarily targets β-adrenoceptors . These receptors are part of the adrenergic system, which plays a crucial role in the cardiovascular system, including heart rate and blood pressure regulation .

Mode of Action

Diacetolol acts as a β-adrenoceptor antagonist , also known as a beta-blocker . It blocks the activation of β1-receptors by epinephrine, which normally increases the heart rate and blood pressure . By blocking these receptors, Diacetolol effectively lowers the heart rate and blood pressure .

Biochemical Pathways

It’s known that the drug’s action on β-adrenoceptors influences the adrenergic system, which has wide-ranging effects on cardiovascular function

Pharmacokinetics

Diacetolol is subject to extensive first-pass hepatic biotransformation, primarily metabolized from Acebutolol . The average oral bioavailability of Diacetolol varies with dosage, indicating either a first-pass effect or incomplete absorption after oral administration . The mean plasma half-life of the terminal phase after intravenous administration is significantly higher than after oral administration .

Result of Action

The molecular and cellular effects of Diacetolol’s action primarily involve a reduction in heart rate and blood pressure . This is achieved through its antagonistic action on β1-adrenoceptors, which blocks the normal increase in heart rate and blood pressure triggered by epinephrine .

Action Environment

The efficacy and stability of Diacetolol, like many drugs, can be influenced by various environmental factors. While specific studies on Diacetolol are limited, research in pharmacology suggests factors such as diet, lifestyle, exposure to pollutants, and individual genetic factors can influence a drug’s action

安全和危害

属性

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865421 | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22568-64-5 | |

| Record name | Diacetolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

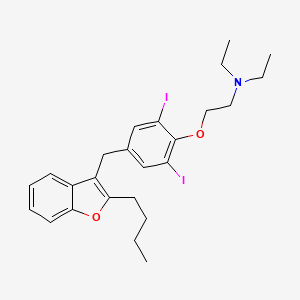

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does diacetolol exert its beta-blocking effect?

A: Diacetolol, like its parent compound acebutolol, acts as a competitive antagonist at beta-adrenergic receptors. [] Specifically, it exhibits a greater affinity for cardiac beta-1 receptors compared to those found in the lungs (beta-2), leading to its classification as a cardioselective beta-blocker. [, , , ]

Q2: What are the downstream effects of diacetolol's interaction with beta-adrenergic receptors?

A: By blocking beta-1 receptors in the heart, diacetolol reduces heart rate and myocardial contractility. [, , , ] This leads to a decrease in cardiac output and oxygen demand, which is beneficial in treating hypertension and certain cardiac arrhythmias. [, , ]

Q3: What is the primary route of diacetolol elimination?

A: Renal excretion is the primary route of elimination for diacetolol. [] Studies in individuals with varying degrees of renal function demonstrate a strong correlation between diacetolol half-life and creatinine clearance, highlighting the importance of dose adjustment in patients with renal impairment. [, ]

Q4: How does the presence of liver disease impact the pharmacokinetics of diacetolol?

A: Unlike some other beta-blockers, liver disease appears to have a minimal impact on the pharmacokinetics of diacetolol. [] Research in patients with liver disease found no significant differences in pharmacokinetic parameters compared to healthy individuals, suggesting dose adjustments may not be necessary in this population. []

Q5: Does grapefruit juice interact with diacetolol?

A: While grapefruit juice is known to interact with numerous drugs, studies indicate it only slightly decreases plasma concentrations of diacetolol. [] This interaction is unlikely to be clinically significant for most patients. []

Q6: How does the pharmacokinetic profile of diacetolol compare to acebutolol?

A: Diacetolol exhibits higher plasma concentrations and a longer half-life compared to its parent compound, acebutolol, following oral administration of acebutolol. [, ] This difference arises from the extensive first-pass metabolism of acebutolol, which is bypassed by diacetolol as it is a metabolite. [, , ]

Q7: Does age affect the pharmacokinetics of diacetolol?

A: Research indicates that elderly patients exhibit higher plasma levels and prolonged half-lives of both acebutolol and diacetolol compared to younger individuals. [, ] This suggests a potential for drug accumulation in older patients, necessitating careful dose adjustments. [, ]

Q8: How does the structure of diacetolol contribute to its beta-blocking activity?

A: Although specific SAR studies for diacetolol are limited within the provided research, its structural similarity to acebutolol suggests it shares the same pharmacophore responsible for binding to beta-adrenergic receptors. [, ] Further research is needed to elucidate the precise structural features responsible for diacetolol's pharmacological activity.

Q9: Is there evidence of diacetolol's interaction with drug transporters like P-glycoprotein (P-gp)?

A: Data suggests that diacetolol possesses an affinity for P-gp, although it's comparable to that of acebutolol. [] Further studies are needed to understand the clinical relevance of this interaction.

Q10: What is the clinical significance of diacetolol's beta-blocking activity?

A: Diacetolol's beta-blocking properties contribute to the overall therapeutic effect of acebutolol in treating hypertension and certain cardiac arrhythmias. [, , ] Its long half-life allows for once-daily dosing, improving patient compliance. []

Q11: Are there any specific considerations regarding diacetolol use in pregnant or breastfeeding women?

A: Case studies demonstrate that diacetolol can be excreted into breast milk and cross the placental barrier, reaching the fetus. [] Careful consideration of potential risks and benefits is necessary when prescribing acebutolol during pregnancy or lactation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。